6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroquinoline to obtain 6-bromo-1,2,3,4-tetrahydroquinoline . This intermediate is then subjected to oximation and cinnamoylation reactions to introduce the oximino and cinnamoyl groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce the oximino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The oximino and cinnamoyl groups play crucial roles in its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: This compound lacks the oximino and cinnamoyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline:
Uniqueness
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of all three functional groups: bromine, oximino, and cinnamoyl.
Properties
CAS No. |
81892-49-1 |
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Molecular Formula |
C18H15BrN2O2 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(E)-1-[(4Z)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-7-8-17-15(12-14)16(20-23)10-11-21(17)18(22)9-6-13-4-2-1-3-5-13/h1-9,12,23H,10-11H2/b9-6+,20-16- |
InChI Key |
NLZMOZGKKLOJEM-LDKJASCWSA-N |
Isomeric SMILES |
C\1CN(C2=C(/C1=N\O)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2=C(C1=NO)C=C(C=C2)Br)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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